
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Overview
Description
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a chemical compound with the molecular formula C8H6Br3NO and a molecular weight of 371.85 g/mol It is characterized by the presence of bromine atoms and an amino group attached to a phenyl ring, making it a brominated aromatic ketone
Preparation Methods
The synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone typically involves the bromination of 4-aminoacetophenone followed by further bromination at the ethyl position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent such as acetic acid or chloroform . Industrial production methods may involve large-scale bromination reactions with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amino group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone can be compared with similar compounds such as:
1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol: This compound has a similar brominated phenyl ring but differs in the presence of a tert-butylamino group instead of a bromoethanone moiety.
(4-Amino-3,5-dibromophenyl)acetic acid: This compound has a carboxylic acid group instead of a bromoethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHABGUPISDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437069 | |
Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30095-55-7 | |
Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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